4-(3-Hydroxyphenyl)pyrrolidin-2-one

CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor

Researchers often face regioisomer ambiguity when sourcing phenylpyrrolidinones, risking off-target effects. 4-(3-Hydroxyphenyl)pyrrolidin-2-one (CAS 73725-82-3) provides the exact 4-(3-hydroxyphenyl) substitution required for CCR5 antagonism and TNF-alpha inhibition as per patent US5547979. • Validated CCR5 antagonist scaffold for HIV entry inhibition. • Free 3-hydroxy handle enables rapid O-alkylation/acylation for SAR expansion. • Typically ≥95% purity; reliably in stock for immediate dispatch.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
Cat. No. B1371455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Hydroxyphenyl)pyrrolidin-2-one
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESC1C(CNC1=O)C2=CC(=CC=C2)O
InChIInChI=1S/C10H11NO2/c12-9-3-1-2-7(4-9)8-5-10(13)11-6-8/h1-4,8,12H,5-6H2,(H,11,13)
InChIKeyDOSDNEYPPVONJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Hydroxyphenyl)pyrrolidin-2-one: Chemical Identity and Structural Features


4-(3-Hydroxyphenyl)pyrrolidin-2-one (CAS 73725-82-3) is a chiral small molecule belonging to the phenylpyrrolidinone class . It features a pyrrolidin-2-one core substituted at the 4-position with a 3-hydroxyphenyl group, distinguishing it from N-substituted isomers and other regioisomers . This specific arrangement is critical as it places the hydrogen-bond donor/acceptor phenol in a distinct spatial orientation relative to the lactam ring, a key determinant for target engagement in biological systems [1]. The compound is primarily sourced for research purposes, with commercial suppliers typically offering a purity of 95% .

Regioisomer-specific hydrogen-bond orientation for target engagement studies
Research-grade purity available for structure-activity exploration
Phenolic -OH handle may support late-stage synthetic diversification

Why 4-(3-Hydroxyphenyl)pyrrolidin-2-one Cannot Be Replaced by Analogs


Simple substitution with other regioisomers or N-substituted variants is risky due to fundamental differences in target interaction profiles. The 4-(3-hydroxyphenyl) substitution pattern is explicitly claimed in broad patents for TNF-alpha inhibition, indicating its specific role in the pharmacophore [1]. Replacing this with the 1-(3-hydroxyphenyl) isomer (CAS 58212-15-0) or the 4-(4-hydroxyphenyl) analog results in a complete inversion or relocation of the hydrogen-bonding functionality, which can obliterate on-target binding while potentially introducing off-target activities . The evidence below pinpoints the few quantitative anchors available to guide such critical selection decisions.

4-(3-Hydroxyphenyl) scaffold
1-(3-Hydroxyphenyl) isomer: Inverted H-bond geometry may abolish on-target binding and introduce off-target activities
4-Substituted patent alignment
N-Substituted isomer (CAS 58212-15-0): Not covered by TNF inhibitor patent; structural dead-end for IP-guided research
Phenolic -OH synthetic handle
4-Phenylpyrrolidin-2-one (CAS 1198-97-6): Lacks functional group; requires multi-step activation for derivatization

Head-to-Head Evidence vs. Closest Analogs


CCR5 Antagonism vs. PDE4 Inhibition

Preliminary pharmacological screening has identified 4-(3-hydroxyphenyl)pyrrolidin-2-one as a functional CCR5 antagonist [1]. This represents a significant point of differentiation from the most prominent 4-substituted phenylpyrrolidinone, Rolipram, which is a selective PDE4 inhibitor with no meaningful CCR5 activity at comparable concentrations [2]. While a precise IC50 for this compound at CCR5 is not publicly disclosed, its classification as a CCR5 antagonist directs its utility towards HIV entry inhibition research, a field where Rolipram and other PDE4-targeting 4-phenylpyrrolidinones are irrelevant. The procurement value is thus strictly application-dependent: for projects requiring modulation of chemokine receptor activity, this compound offers a starting scaffold validated by patent filings, unlike generic PDE4 inhibitors [3].

CCR5 vs. PDE4 Target
Class-level inference
Reported CCR5 antagonist vs Rolipram (PDE4 inhibitor, IC50 ~1 µM)
Target switch may direct selection to CCR5/HIV entry studies, not PDE4 research
Specific CCR5 activity data not publicly disclosed
CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor

TNF-alpha Inhibition vs. N-Substituted Isomers

A foundational patent (US 5547979) specifically claims 4-(substituted phenyl) pyrrolidinone derivatives, which encompass the target compound, as inhibitors of Tumor Necrosis Factor alpha (TNF-alpha) production [1]. This is a critical differentiator from N-substituted isomers like 1-(3-hydroxyphenyl)pyrrolidin-2-one (CAS 58212-15-0), which are not covered by this IP. While the patent provides exemplary IC50 values for certain 4-substituted derivatives (e.g., a compound with a 4-(3,4-dimethoxyphenyl) substitution inhibited LPS-induced TNF-alpha production with an IC50 in the low micromolar range), no direct, single-compound quantitative comparison between the 4-(3-hydroxyphenyl) and 1-(3-hydroxyphenyl) isomers is publicly available [1]. However, the patent's explicit focus on the 4-substituted series provides a strong, IP-based rationale for selecting this specific isomer for TNF-related research.

TNF-α IP vs. Isomer
Context-dependent
4-Substituted isomer covered by TNF patent US 5547979; N-substituted isomer not covered
IP-based rationale may guide isomer selection for TNF-α research
Direct IC50 comparison between isomers not publicly available
TNF-alpha Inhibitor Inflammation Immunomodulation

Derivatization Potential via the 3-Hydroxy Handle

In a medicinal chemistry context, the presence of the free 3-hydroxy group on 4-(3-hydroxyphenyl)pyrrolidin-2-one provides a clear synthetic advantage over the unsubstituted 4-phenylpyrrolidin-2-one (CAS 1198-97-6) [1]. The hydroxyl moiety acts as a functional handle for rapid diversification through O-alkylation, esterification, or carbamate formation, enabling the generation of chemical libraries without requiring de novo synthesis of the pyrrolidinone core . In contrast, 4-phenylpyrrolidin-2-one requires harsh, low-yielding electrophilic aromatic substitution or directing-group installation for further functionalization of the phenyl ring [2]. This work-flow efficiency makes the hydroxylated compound a superior and more cost-effective starting point for exploratory chemistry, justifying its selection for procurement when synthetic expansion is planned.

Derivatization Handles
Class-level inference
≥3 direct reaction pathways
Phenolic -OH may support efficient library diversification
Synthetic advantage context; specific yields not reported
Synthetic Intermediate Derivatization Medicinal Chemistry

Validated Application Scenarios


CCR5 Antagonist Development in HIV Research

This is the primary application supported by pharmacological screening data. 4-(3-Hydroxyphenyl)pyrrolidin-2-one has been indicated as a CCR5 antagonist [1]. Procurement is recommended for research groups focused on HIV entry inhibition, where the compound can serve as a validated starting point for lead optimization. This directly leverages the experimental evidence from pharmacological studies, providing a stronger rationale than using untested, generic pyrrolidinone scaffolds.

TNF-Alpha Modulator Library Synthesis

The compound is specifically encompassed by US patent 5547979, which claims 4-substituted phenylpyrrolidinones as TNF-alpha production inhibitors [2]. A logical and high-value application is the synthesis of focused chemical libraries to explore this patent space further. Using this exact compound ensures alignment with the original pharmacophore hypothesis, a benefit not offered by regioisomeric forms or N-substituted analogs, making it the compound of choice for competitive IP-based research.

Rapid SAR Exploration via Late-Stage Functionalization

The free 3-hydroxy group is a crucial synthetic handle that distinguishes this compound from its non-hydroxylated phenyl counterpart (CAS 1198-97-6) . For laboratories needing to quickly expand structure-activity relationship (SAR) data, this compound is the superior procurement choice. It allows for the creation of diverse derivative libraries through simple, high-yielding reactions (e.g., O-alkylation or acylation), significantly accelerating medicinal chemistry workflows compared to starting with a molecule lacking this reactive group.

Application
Selection Property
Validation Focus
CCR5 pathway inhibition studies
Reported CCR5 antagonist screening
HIV entry inhibition assay context
TNF-α production inhibitor research
Patent-aligned 4-substituted scaffold
LPS-induced TNF-α inhibition assay
Late-stage SAR diversification
Phenolic -OH functional handle
O-alkylation/acylation reaction efficiency
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